环吡嘧磺隆

概述

描述

环丙嘧啶酯是一种新型除草剂,主要用于水稻田杂草防治。它以其独特的作用机制而闻名,靶向作用于均苯二酸单酰基转移酶,该酶参与质体醌的生物合成。 该化合物对多种杂草,包括对乙酰乳酸合酶抑制剂具有抗性的杂草,显示出高活性 .

科学研究应用

环丙嘧啶酯在科学研究中有多种应用:

化学: 它用于研究均苯二酸单酰基转移酶的抑制及其在质体醌生物合成中的作用。

生物学: 研究重点关注其对植物生理的影响,特别是在杂草控制方面。

医学: 虽然主要是一种除草剂,但其作用机制提供了对酶抑制的见解,这可能与医学研究有关。

作用机制

环丙嘧啶酯通过抑制均苯二酸单酰基转移酶来发挥其除草作用,该酶对质体醌的生物合成至关重要。这种抑制导致均苯二酸的积累和质体醌水平的降低,从而导致植物出现漂白症状。 该化合物及其代谢产物去吗啉甲酰基环丙嘧啶酯都对这种抑制作用有贡献 .

类似化合物:

莠去津: 另一种抑制类胡萝卜素生物合成的除草剂,但靶向不同的酶。

氟乐灵: 与引起漂白症状类似,但作用机制不同。

四氟吡嘧磺隆: 靶向二氢乳清酸脱氢酶,与环丙嘧啶酯不同 .

独特性: 环丙嘧啶酯因其对均苯二酸单酰基转移酶的特异性抑制而独树一帜,该酶是商业除草剂的新靶标位点。 这种独特的作用机制使其对其他除草剂具有抗性的杂草具有很高的功效 .

生化分析

Biochemical Properties

Cyclopyrimorate interacts with homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This interaction is crucial for the herbicidal activity of Cyclopyrimorate .

Cellular Effects

It is known that Cyclopyrimorate causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors .

Molecular Mechanism

Cyclopyrimorate and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This inhibition is believed to be the primary mechanism of action of Cyclopyrimorate .

Metabolic Pathways

Cyclopyrimorate is involved in the plastoquinone biosynthesis pathway, where it inhibits the enzyme homogentisate solanesyltransferase (HST) .

准备方法

合成路线和反应条件: 环丙嘧啶酯是通过一系列涉及中间体的化学反应合成。合成从前体化合物的烷基化开始,然后环化形成关键的环丙烷中间体。另一种中间体是通过氯化和选择性水解制备。 然后在优化条件下将这些中间体偶联形成最终产物 .

工业生产方法: 环丙嘧啶酯的工业生产涉及使用与实验室相同的化学路线进行大规模合成。该过程针对高收率和高纯度进行了优化,确保该化合物作为除草剂的有效性。 生产涉及严格的质量控制措施,以保持一致性和安全性 .

化学反应分析

反应类型: 环丙嘧啶酯会发生多种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成不同的代谢产物。

还原: 还原反应可以修饰其官能团,改变其活性。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应

相似化合物的比较

Mesotrione: Another herbicide that inhibits carotenoid biosynthesis but targets a different enzyme.

Norflurazon: Similar in causing bleaching symptoms but with a different mode of action.

Tetflupyrolimet: Targets dihydroorotate dehydrogenase, unlike cyclopyrimorate .

Uniqueness: Cyclopyrimorate is unique due to its specific inhibition of homogentisate solanesyltransferase, a novel target site for commercial herbicides. This distinct mode of action makes it highly effective against weeds resistant to other herbicides .

属性

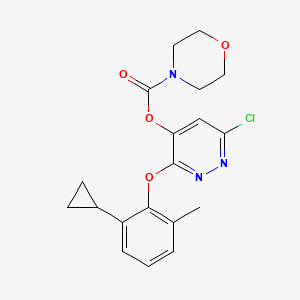

IUPAC Name |

[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIGJZDQFDFASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198157 | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499231-24-2 | |

| Record name | Cyclopyrimorate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPYRIMORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

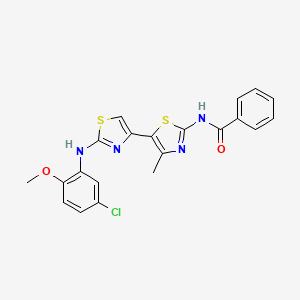

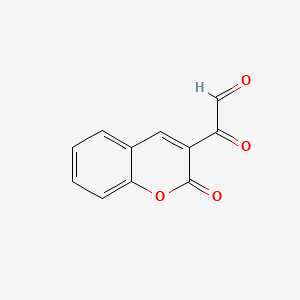

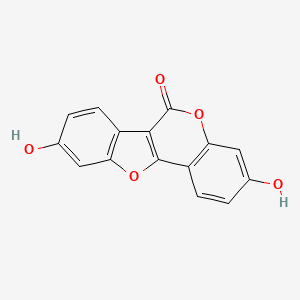

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

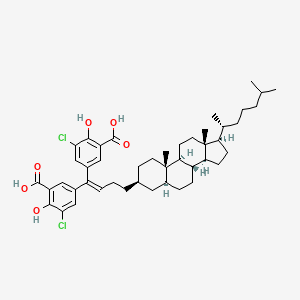

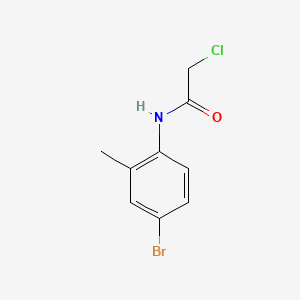

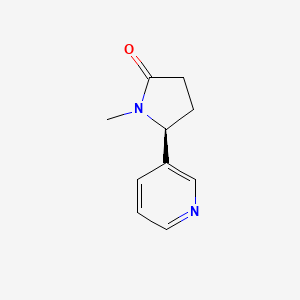

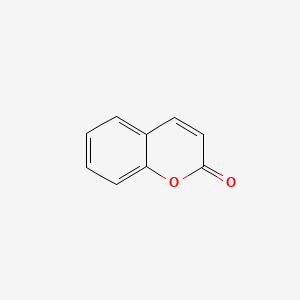

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyclopyrimorate?

A: Cyclopyrimorate and its active metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), act by inhibiting homogentisate solanesyltransferase (HST) [, ]. This enzyme is a key player in the plastoquinone (PQ) biosynthesis pathway, responsible for catalyzing the prenylation of homogentisate [, ]. Inhibition of HST disrupts PQ production, leading to a deficiency in this essential cofactor for photosynthesis. This disruption ultimately results in the bleaching and death of susceptible plants [, ].

Q2: How does the activity of DMC compare to cyclopyrimorate and other commercial herbicides?

A: Des-morpholinocarbonyl cyclopyrimorate (DMC), a metabolite of cyclopyrimorate found in plants, exhibits significantly stronger HST-inhibitory activity compared to the parent compound [, ]. Interestingly, other commercially available bleaching herbicides targeting different steps in carotenoid biosynthesis do not inhibit HST [], highlighting the novel target of cyclopyrimorate and DMC.

Q3: What is the evidence supporting HST as the target of cyclopyrimorate?

A3: Several lines of evidence confirm HST as the target of cyclopyrimorate:

- Bleaching Reversal: The bleaching effects of cyclopyrimorate on Arabidopsis thaliana are reversed by decyl PQ, a downstream product of the PQ biosynthesis pathway []. This suggests that the herbicidal activity stems from the disruption of PQ synthesis.

- Homogentisate Accumulation: Treatment with cyclopyrimorate leads to a substantial accumulation of homogentisate, the substrate of HST, and a corresponding decrease in PQ levels [].

- Enzyme Kinetic Analysis: In vitro studies demonstrate that DMC, the active metabolite, competitively inhibits HST with respect to homogentisate and exhibits mixed non-competitive inhibition with respect to farnesyl diphosphate, the other substrate of HST [].

- Specificity: Neither cyclopyrimorate nor DMC affects the activity of 2-methyl-6-phytyl-1,4-benzoquinone/2-methyl-6-solanesyl-1,4-benzoquinone methyltransferase, another enzyme in the PQ biosynthesis pathway downstream of HST []. This further confirms the specificity of cyclopyrimorate and its metabolite for HST.

Q4: What is the significance of cyclopyrimorate's novel mode of action in the context of herbicide development?

A: The discovery of cyclopyrimorate as a novel HST inhibitor is significant because it represents a new herbicide mode of action [, ]. With the increasing threat of herbicide resistance, identifying new target sites within plants is crucial for developing effective weed control strategies. Cyclopyrimorate's unique mode of action offers a valuable tool for managing weeds, especially those resistant to existing herbicides with different modes of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。